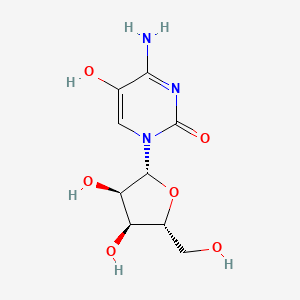
5-Hydroxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the 5th position of the cytosine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytidine typically involves the oxidation of cytidine. One common method includes the use of 5-hydroxyuracil as a starting material, which undergoes a three-step enzymatic process to yield this compound . The reaction conditions often involve the use of formic acid and acetonitrile as solvents, with oxalic acid as a reducing agent to prevent further oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned enzymatic processes. Optimization of reaction conditions and purification techniques would be crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under certain conditions.
Reduction: The compound can be reduced to its corresponding glycols.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Oxalic acid as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Further oxidized forms of this compound.
Reduction Products: Corresponding glycols and formic acid conjugates.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA modifications and its impact on genetic coding and expression.
Medicine: The active metabolite of molnupiravir, a drug used to treat COVID-19, is derived from this compound.
Wirkmechanismus
The mechanism of action of 5-Hydroxycytidine, particularly in its role as the active metabolite of molnupiravir, involves its incorporation into the viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, causing it to make errors during the replication process .
Vergleich Mit ähnlichen Verbindungen
N4-Hydroxycytidine: Another hydroxylated derivative of cytidine with similar antiviral properties.
5-Hydroxyuracil: A precursor in the synthesis of 5-Hydroxycytidine.
8-Oxo-dG: An oxidized form of guanine that also plays a role in mutagenesis.
Uniqueness: this compound is unique due to its specific hydroxylation at the 5th position, which imparts distinct chemical and biological properties. Its role as the active metabolite of molnupiravir highlights its significance in antiviral therapy, particularly against SARS-CoV-2 .
Eigenschaften
CAS-Nummer |
39638-73-8 |
|---|---|
Molekularformel |
C9H13N3O6 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
MPPUDRFYDKDPBN-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















